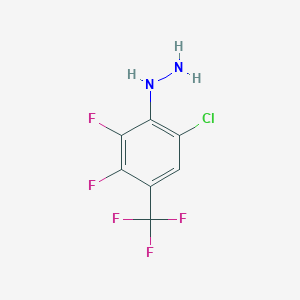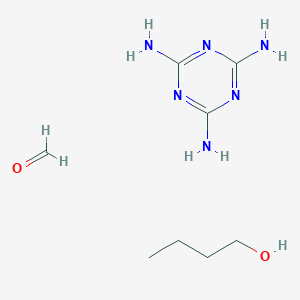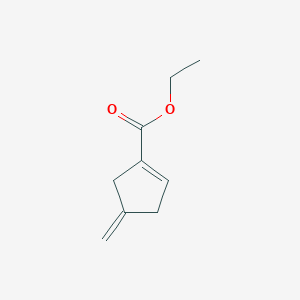
6-クロロ-2,3-ジフルオロ-4-(トリフルオロメチル)フェニルヒドラジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylhydrazine is a chemical compound with the molecular formula C7H4ClF5N2 and a molecular weight of 246.57 g/mol . This compound is known for its unique structure, which includes multiple halogen atoms and a hydrazine functional group. It is primarily used in research settings and has various applications in chemistry and related fields.
科学的研究の応用
6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylhydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylhydrazine typically involves the reaction of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)aniline with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction times, and implementing purification techniques such as recrystallization or chromatography to achieve high purity levels.
化学反応の分析
Types of Reactions
6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylhydrazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce various amines.
作用機序
The mechanism of action of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylhydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in other molecules, leading to the formation of stable adducts. This interaction can affect the function of enzymes, receptors, or other proteins, thereby exerting its effects.
類似化合物との比較
Similar Compounds
5-Chloro-2,3-difluoro-4-hydrazinobenzotrifluoride: Similar structure but with different substitution patterns.
2,4-Dichloro-6-(trifluoromethyl)aniline: Contains similar halogen and trifluoromethyl groups but lacks the hydrazine functionality.
Uniqueness
6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylhydrazine is unique due to its specific combination of halogen atoms and the hydrazine group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications.
特性
IUPAC Name |
[6-chloro-2,3-difluoro-4-(trifluoromethyl)phenyl]hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF5N2/c8-3-1-2(7(11,12)13)4(9)5(10)6(3)15-14/h1,15H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWKKODQRWOJDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)NN)F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF5N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560098 |
Source


|
| Record name | [6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120769-98-4 |
Source


|
| Record name | [6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3R,9R,11S)-5,5,7,7,13,13,15,15-octa(propan-2-yl)-4,6,8,12,14,16-hexaoxa-5,7,13,15-tetrasilatricyclo[9.5.0.03,9]hexadecane-2,10-diol](/img/structure/B54252.png)
![4-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B54256.png)


![Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride](/img/structure/B54260.png)
![(3R,4aR,6R,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-1-one](/img/structure/B54261.png)
![[(E,3R,4R,5R,9S,10S)-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24E)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B54262.png)




![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B54278.png)
